Aerosol Bronchodilator Potency: Doxaprost vs. 11-Deoxy PGE1
Doxaprost demonstrates a 73-fold increase in aerosol bronchodilator potency compared to its direct precursor, 11-deoxy PGE1, in a histamine-induced bronchoconstriction model in anesthetized guinea pigs [1].
| Evidence Dimension | Aerosol Bronchodilator Potency |
|---|---|
| Target Compound Data | 73-fold more potent |
| Comparator Or Baseline | (+/-) 11-deoxy Prostaglandin E1 |
| Quantified Difference | 73-fold increase in potency |
| Conditions | Histamine-induced bronchoconstriction in anesthetized guinea pig; tracheal pressure measurement |
Why This Matters
This >70-fold potency advantage via the aerosol route positions Doxaprost as the preferred analog for inhalation studies, enabling significantly lower dosing to achieve the same physiological effect and reducing potential off-target cardiovascular impact associated with systemic absorption.
- [1] Greenberg R, Smorong K, Bagli JF. A comparison of the bronchodilator activity of (+/-) 11-deoxy prostaglandin E1 with its 15-methyl analogue, (doxaprost). Prostaglandins. 1976 Jun;11(6):961-80. doi: 10.1016/0090-6980(76)90005-8. PMID: 935524. View Source
